Pentafluoroheptane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

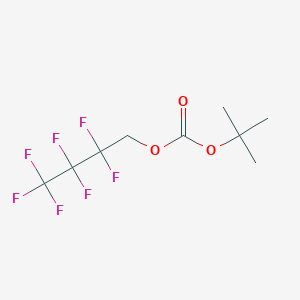

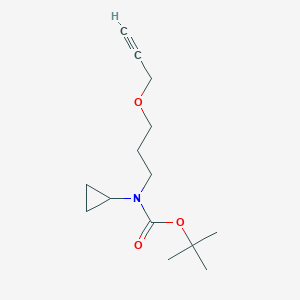

Pentafluoroheptane: is a fluorinated organic compound with the molecular formula C₇HF₁₅. It belongs to the class of perfluoroalkanes, which are fully fluorinated hydrocarbons. This compound is characterized by its remarkable chemical stability, hydrophobicity, and non-reactivity with most other chemicals. Due to its unique properties, it finds applications in various scientific and industrial contexts.

Métodos De Preparación

Synthetic Routes::

- Pentafluoroheptane can be synthesized by direct fluorination of heptane using elemental fluorine or hydrogen fluoride (HF) as the fluorinating agent. The reaction proceeds as follows:

Direct Fluorination of Heptane: Heptane+7HF→this compound+6HF

Electrochemical Fluorination (ECF): ECF involves the electrolysis of heptane in the presence of HF. This method allows precise control over fluorination and yields high-purity this compound.

Industrial Production:: Industrial-scale production typically employs the direct fluorination method due to its efficiency and scalability.

Análisis De Reacciones Químicas

Reactivity::

Inert Nature: Pentafluoroheptane is highly unreactive under normal conditions due to the strong C-F bonds.

Lack of Functional Groups: It lacks functional groups (such as double bonds or heteroatoms), limiting its reactivity.

Halogenation: this compound does not readily undergo halogenation reactions due to its already fluorinated structure.

Thermal Stability: It remains stable even at elevated temperatures.

Aplicaciones Científicas De Investigación

Chemistry::

Solvent: Pentafluoroheptane serves as a nonpolar solvent for fluorine-containing compounds.

NMR Spectroscopy: Its lack of protons makes it useful in NMR studies of fluorinated molecules.

Imaging Agents: this compound-based contrast agents are used in medical imaging (e.g., MRI) due to their stability and low toxicity.

Dielectric Fluids: this compound is employed as a dielectric fluid in electronic applications.

Heat Transfer Fluids: Its high boiling point and thermal stability make it suitable for heat transfer applications.

Mecanismo De Acción

The exact mechanism of action for pentafluoroheptane’s effects is not well-documented. its stability and lack of reactivity contribute to its usefulness in various applications.

Comparación Con Compuestos Similares

Pentafluoroheptane is unique among perfluoroalkanes due to its seven-carbon backbone and five fluorine atoms. Similar compounds include:

- Other perfluoroalkanes with varying chain lengths.

1,1,1,3,3-Pentafluorobutane: (C₄HF₉) : A shorter perfluoroalkane with different properties.

Propiedades

Número CAS |

118559-22-1 |

|---|---|

Fórmula molecular |

C7H11F5 |

Peso molecular |

190.15 g/mol |

Nombre IUPAC |

1,1,1,2,2-pentafluoroheptane |

InChI |

InChI=1S/C7H11F5/c1-2-3-4-5-6(8,9)7(10,11)12/h2-5H2,1H3 |

Clave InChI |

YMNLYYZYAGQZLM-UHFFFAOYSA-N |

SMILES canónico |

CCCCCC(C(F)(F)F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-OL](/img/structure/B12088818.png)

![[Rh COD (R)-Binap]BF4](/img/structure/B12088823.png)

![[6,25,26,32-Tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate](/img/structure/B12088851.png)

![2-[3-(2-aminoethyl)-4-methyl-1H-indol-1-yl]acetamide](/img/structure/B12088864.png)

![Imidazo[1,2-b]pyridazine, 6-chloro-2-methyl-8-(4-morpholinylmethyl)-](/img/structure/B12088867.png)

![2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenolate](/img/structure/B12088890.png)